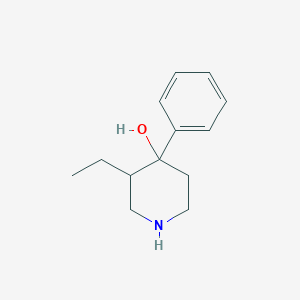

3-Ethyl-4-phenylpiperidin-4-ol

Description

Significance of Piperidine (B6355638) Core in Chemical Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules. nih.gov Its prevalence stems from its unique conformational flexibility and the ability of the nitrogen atom to engage in hydrogen bonding, which are crucial for molecular recognition and biological activity. icm.edu.pl In the realm of medicinal chemistry, the piperidine scaffold is considered a "privileged structure" due to its frequent appearance in approved pharmaceutical agents. sunyempire.eduresearchgate.net The incorporation of a piperidine moiety into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics. thieme-connect.comresearchgate.net

The versatility of the piperidine ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired outcomes. ajchem-a.com This has led to the development of a multitude of piperidine derivatives with a broad spectrum of applications. researchgate.net The introduction of chiral centers within the piperidine scaffold further expands its chemical space, offering opportunities for the development of stereoselective compounds with enhanced biological specificity. thieme-connect.comresearchgate.netthieme-connect.com

Contextualization of 3-Ethyl-4-phenylpiperidin-4-ol within Heterocyclic Chemistry

This compound belongs to the class of heterocyclic compounds, specifically, it is a substituted piperidine. Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. icm.edu.pl The structure of this compound is characterized by a piperidine ring substituted at the 3-position with an ethyl group and at the 4-position with both a phenyl group and a hydroxyl group. This specific arrangement of substituents gives rise to a chiral center at the 3-position and a quaternary carbon at the 4-position, making its stereoselective synthesis a challenging and interesting endeavor for synthetic chemists.

The 4-phenylpiperidin-4-ol (B156043) framework itself is a significant pharmacophore found in a number of biologically active molecules. The presence of the hydroxyl group and the phenyl ring at the same carbon atom imparts specific conformational and electronic properties to the molecule. The substitution at the 3-position, as in the case of the ethyl group in this compound, further modulates these properties, potentially influencing its interactions with biological targets. While specific research on this compound is limited, the study of its analogous compounds provides valuable insights into its potential chemical behavior and synthetic accessibility.

Detailed Research Findings

Due to the limited specific research on this compound, this section will discuss the synthesis and general findings of closely related 3-substituted and 4-phenylpiperidin-4-ol derivatives to provide a scientifically grounded context.

A common and effective method for the synthesis of 4-phenylpiperidin-4-ol derivatives is the Grignard reaction. icm.edu.pl This reaction typically involves the addition of a phenylmagnesium halide to a suitably protected 4-piperidone (B1582916) precursor. google.com The choice of the N-protecting group on the piperidone is crucial for the success of the reaction and subsequent deprotection steps.

The stereoselective synthesis of 3-substituted piperidines is an area of active research. znaturforsch.com One approach involves the use of chiral auxiliaries to control the stereochemistry of the newly formed chiral centers. znaturforsch.com For instance, N-galactosylated 2-pyridones have been used as precursors for the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives, which can then be further transformed into the desired piperidines. znaturforsch.com Another strategy is the use of gold-catalyzed cyclization of N-homopropargyl amides, which provides a modular and flexible route to substituted piperidin-4-ols with good to excellent diastereoselectivities. nih.govthieme-connect.com

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol (B145695) |

This data is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not widely published.

Research on related 4-aryl-3,4-dimethyl-piperidines has shown that the stereochemistry of the substituents on the piperidine ring is critical for their biological activity. znaturforsch.com Computational studies, such as Density Functional Theory (DFT), are often employed to understand the electronic properties and reactivity of such molecules. icm.edu.pl For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electrophilicity and nucleophilicity. icm.edu.pl

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-ethyl-4-phenylpiperidin-4-ol |

InChI |

InChI=1S/C13H19NO/c1-2-11-10-14-9-8-13(11,15)12-6-4-3-5-7-12/h3-7,11,14-15H,2,8-10H2,1H3 |

InChI Key |

LDDYKMCNZYBJJF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCCC1(C2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 4 Phenylpiperidin 4 Ol and Its Derivatives

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselective strategies are paramount in multistep syntheses to avoid unnecessary protection-deprotection steps and to ensure the desired constitutional isomers are formed. mdpi.commdpi.comresearchgate.netresearchgate.net These approaches focus on reacting a specific functional group in the presence of others (chemoselectivity) or at a particular position on a molecule (regioselectivity).

Grignard Addition Reactions to Piperidinones

A direct and widely utilized method for synthesizing 4-aryl-4-hydroxypiperidines involves the nucleophilic addition of an organometallic reagent to a 4-piperidone (B1582916) precursor. The Grignard reaction, in particular, offers a robust route to introduce the phenyl group at the C4 position, creating the desired tertiary alcohol.

The synthesis typically starts with an N-substituted-3-ethyl-4-piperidone. The choice of the nitrogen substituent (R) is crucial as it can influence the reactivity and solubility of the substrate and is often a key feature of the final target molecule. The piperidinone is treated with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction proceeds via nucleophilic attack of the phenyl anion on the electrophilic carbonyl carbon of the piperidinone. A subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the final 3-ethyl-4-phenylpiperidin-4-ol.

The reaction's success is contingent on the absence of acidic protons elsewhere in the molecule that could quench the Grignard reagent. The stereochemical outcome—the relative orientation of the ethyl, phenyl, and hydroxyl groups—can be influenced by the steric bulk of the N-substituent and the reaction conditions.

Table 1: Examples of Grignard Addition to 4-Piperidones

| Piperidinone Precursor | Grignard Reagent | Solvent | Product |

|---|---|---|---|

| N-Benzyl-3-ethyl-4-piperidone | Phenylmagnesium bromide | THF | N-Benzyl-3-ethyl-4-phenylpiperidin-4-ol |

| N-Methyl-3-ethyl-4-piperidone | Phenylmagnesium bromide | Diethyl Ether | N-Methyl-3-ethyl-4-phenylpiperidin-4-ol |

Note: This table is illustrative of the general methodology.

Reductive Amination Approaches

Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone in the synthesis of amine-containing pharmaceuticals. nih.govmasterorganicchemistry.com This reaction can be adapted for the synthesis of complex piperidines, though it often represents an indirect route to this compound by first constructing the piperidine (B6355638) ring or a precursor, which is then further functionalized.

An intramolecular reductive amination approach can be used to form the piperidine ring itself. This would involve a linear substrate containing both a ketone and an amine (or a precursor like a nitro group or azide). For example, a 5-amino-2-ethyl-1-phenyl-1-heptanone could theoretically undergo intramolecular cyclization and reduction to form the desired piperidine ring. The reaction typically proceeds in one pot, where the amine and ketone form a cyclic iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Common reducing agents are chosen for their selectivity; they must reduce the iminium ion intermediate faster than the starting ketone. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used for this purpose because they are less reactive towards ketones and aldehydes at the slightly acidic pH required for imine formation. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. organic-chemistry.org

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Typical Conditions | Key Features |

|---|---|---|

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF; Room Temp | Mild, general, tolerates many functional groups. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | MeOH; pH 5-6 | Effective at acidic pH, selectively reduces imines. masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd-C) | EtOH, MeOH; H₂ atmosphere | "Green" method, can reduce other functional groups. organic-chemistry.org |

Intramolecular Cyclization Pathways for Piperidine Ring Formation

Constructing the piperidine ring through intramolecular cyclization offers a high degree of control over the substitution pattern and stereochemistry. These methods build the heterocyclic core from acyclic precursors, placing the desired substituents before ring closure.

Aza-Heck Cyclization

The aza-Heck cyclization is a powerful palladium-catalyzed reaction for the synthesis of nitrogen heterocycles. nih.govsemanticscholar.org This reaction involves the intramolecular cyclization of an N-tethered alkene. To synthesize a precursor for this compound, one could envision an acyclic substrate containing a nitrogen nucleophile (such as a tosylamide or a carbamate) and a suitably positioned alkene.

The general mechanism of an aza-Heck reaction involves the oxidative addition of a Pd(0) catalyst to a nitrogen-leaving group (N-X) bond, forming an aza-Pd(II) intermediate. This intermediate then undergoes an intramolecular migratory insertion with a pendant alkene. The resulting alkyl-Pd(II) species can then undergo β-hydride elimination to regenerate the Pd(0) catalyst and yield the cyclized product. The regioselectivity of the cyclization (i.e., 6-endo vs. 5-exo) is a critical consideration, but for piperidine synthesis, conditions are optimized to favor the 6-membered ring formation. nih.gov This method is particularly advantageous due to its tolerance of various functional groups. semanticscholar.org

Radical Cyclization Approaches

Radical cyclizations provide an alternative pathway for forming the piperidine ring, often under mild conditions. nih.govrsc.org These reactions typically involve the generation of a radical on an acyclic precursor, which then attacks a tethered alkene or alkyne to form the ring. nih.gov

A common strategy involves the tin-mediated cyclization of an N-alkenyl-α-amino radical. For a precursor to this compound, one might start with a linear substrate containing an N-allyl or N-homoallyl group and a radical precursor, such as a bromo or iodoaryl group. The radical is typically generated using an initiator like azobisisobutyronitrile (AIBN) with a mediator such as tributyltin hydride (Bu₃SnH) or the less toxic tris(trimethylsilyl)silane (B43935) (TTMSS). beilstein-journals.org The resulting aryl radical cyclizes onto the pendant alkene in a 6-endo fashion to form the piperidine ring. nih.gov Photoredox catalysis has emerged as a modern, metal-free alternative for generating the initial radical species under mild conditions using visible light. nih.gov

Silyl-Prins and Electrophilic Cyclization

The aza-Prins cyclization is an effective method for synthesizing 4-hydroxypiperidines. rsc.org This reaction involves the acid-catalyzed cyclization of an N-acyliminium ion with a tethered alkene. The reaction typically employs a homoallylic amine as the starting material, which reacts with an aldehyde to form the piperidine ring.

In the context of this compound, a suitable N-protected homoallylic amine would be condensed with an aldehyde. The resulting N-acyliminium ion intermediate is then attacked by the intramolecular alkene, leading to the formation of the six-membered ring and a resulting cation, which is trapped by water to form the 4-hydroxy group. The use of Lewis acids or Brønsted acids can influence the stereochemical outcome, allowing for kinetic or thermodynamic control over the product distribution. nih.gov

The silyl-Prins variant utilizes organosilane reagents to control the reaction's outcome. researchgate.netbeilstein-journals.orgnih.gov An oxocarbenium ion is trapped by an allylsilane or vinylsilane in an intramolecular fashion. beilstein-journals.orgnih.gov This approach offers high levels of stereocontrol, as the reaction often proceeds through a well-defined chair-like transition state, and the silyl (B83357) group helps to stabilize the cationic intermediate before its elimination or substitution. nih.govuva.es

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylmagnesium bromide |

| Tetrahydrofuran (THF) |

| Diethyl ether |

| N-Benzyl-3-ethyl-4-piperidone |

| N-Methyl-3-ethyl-4-piperidone |

| 1-(2-Phenethyl)-4-piperidone |

| N-Benzyl-3-ethyl-4-phenylpiperidin-4-ol |

| N-Methyl-3-ethyl-4-phenylpiperidin-4-ol |

| 1-(2-Phenethyl)-4-phenylpiperidin-4-ol |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| Palladium on carbon |

| Amine-boranes |

| Azobisisobutyronitrile (AIBN) |

| Tributyltin hydride |

Aza-Michael and Nucleophilic Attack of Iminium Ions

The formation of the piperidine ring can be efficiently achieved through intramolecular aza-Michael additions and nucleophilic attacks on iminium ions. These methods are powerful for constructing carbon-nitrogen bonds and establishing the core heterocyclic structure.

The intramolecular aza-Michael reaction, also known as hydroamination, involves the addition of an amine to an activated alkene. This approach is a straightforward strategy for synthesizing substituted piperidines. researchgate.net The reaction can be catalyzed by various means, including organocatalysts, to achieve high enantioselectivity. researchgate.net For the synthesis of a this compound precursor, a suitably substituted amino-alkene could undergo cyclization. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions.

Nucleophilic attack on iminium ions is another fundamental strategy for piperidine synthesis. dtic.mil Iminium ions, which can be generated in situ from the condensation of an amine with an aldehyde or ketone, are potent electrophiles. In the context of this compound synthesis, an intramolecular cyclization involving a nucleophilic attack from a carbon-based nucleophile onto an iminium ion can form the piperidine ring. For instance, an amino group tethered to a chain containing a latent nucleophile can be cyclized under acidic conditions to generate the piperidine scaffold.

A notable example of this strategy is the aza-Prins cyclization, which can be employed for a highly diastereoselective synthesis of cis-4-hydroxypiperidines bearing a quaternary stereocenter at the C4 position. rsc.org This method demonstrates the utility of iminium ion cyclizations in creating complex piperidine structures.

| Reaction Type | Key Intermediates | Catalyst/Conditions | Outcome |

| Intramolecular Aza-Michael | Amino-alkene | Organocatalyst (e.g., 9-amino-9-deoxy-epi-hydroquinine), acid co-catalyst | Enantiomerically enriched substituted piperidines |

| Nucleophilic Attack of Iminium Ion | Iminium ion from amine and carbonyl | Lewis or Brønsted acids | Formation of C-N bond and piperidine ring |

| Aza-Prins Cyclization | Homoallylic amine and ketoaldehyde | Acidic conditions | Diastereoselective synthesis of 4-hydroxypiperidines |

Intramolecular Condensation Reactions

Intramolecular condensation reactions, such as the Dieckmann condensation, are classical yet powerful methods for the formation of cyclic ketones, which are valuable precursors to 4-hydroxypiperidines. dtic.mil The general approach involves the base-mediated cyclization of a dicarbonyl compound to form a β-keto ester, which can then be further manipulated to introduce the desired substituents.

For the synthesis of a 3-ethyl-4-piperidone precursor, a diester with an appropriately placed ethyl group could undergo an intramolecular Dieckmann condensation to yield a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation would afford the desired 3-ethyl-4-piperidone. This piperidone can then be subjected to a Grignard reaction with phenylmagnesium bromide to install the phenyl group and the hydroxyl functionality at the 4-position, yielding this compound.

| Condensation Type | Starting Material | Key Intermediate | Product of Condensation |

| Dieckmann Condensation | Substituted pimelic acid diester | Enolate | Cyclic β-keto ester |

Asymmetric Synthetic Routes for Stereocontrol

Controlling the stereochemistry at the C3 and C4 positions of the piperidine ring is a critical challenge in the synthesis of this compound. Asymmetric synthesis provides the tools to address this challenge through the use of chiral catalysts, chiral auxiliaries, and other stereocontrol elements.

Chiral Catalyst and Ligand-Controlled Methods

The use of chiral catalysts and ligands in metal-catalyzed reactions offers a highly efficient way to achieve enantioselective and diastereoselective transformations. For the synthesis of 3-substituted piperidines, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been reported to provide access to enantioenriched products. researchgate.netnih.gov This method allows for the introduction of an aryl group at the 3-position with high enantioselectivity. While this example focuses on 3-aryl substitution, the principle of using chiral ligands to control the stereochemical outcome of additions to the piperidine precursor is broadly applicable.

Another approach involves the use of chiral ligands in palladium-catalyzed reactions. For instance, a ligand-dependent diastereodivergent Pd-catalyzed asymmetric intermolecular [4+2] cycloaddition has been developed for the synthesis of chiral tetrahydroquinolines, showcasing the power of ligand control in achieving different stereoisomers. rsc.org

| Metal | Chiral Ligand | Reaction Type | Product Stereochemistry |

| Rhodium | Chiral diene or phosphine (B1218219) ligands | Asymmetric reductive Heck reaction | High enantioselectivity for 3-substituted piperidines |

| Palladium | P-chirogenic ligands (e.g., YuePhos) | Asymmetric [4+2] cycloaddition | Ligand-dependent diastereoselectivity |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. frontiersin.org After the desired stereocenter(s) have been established, the auxiliary can be removed. This strategy has been successfully applied to the synthesis of chiral piperidine derivatives.

For example, carbohydrates such as D-arabinopyranosylamine have been used as chiral auxiliaries in the stereoselective synthesis of 2-substituted dehydropiperidinones. researchgate.netcdnsciencepub.com These intermediates can be further functionalized to introduce substituents at other positions on the piperidine ring with high diastereoselectivity. Similarly, phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral intermediates for the enantioselective synthesis of a wide range of piperidine-containing natural products. rsc.org The application of a chiral auxiliary to a precursor of this compound could control the introduction of the ethyl group at the C3 position relative to the eventual C4 stereocenter.

| Chiral Auxiliary | Type of Transformation | Diastereoselectivity |

| D-arabinopyranosylamine | Domino Mannich–Michael reaction | High |

| Phenylglycinol | Cyclocondensation to form oxazolopiperidone lactams | High |

Exocyclic Chirality Induction in Piperidine Synthesis

Exocyclic chirality induction is a strategy where a chiral center outside of the newly formed ring directs the stereochemistry of the cyclization. A highly efficient one-pot synthesis of substituted piperidines has been developed through a nitroalkene, amine, and enone condensation, where the use of a chiral amine induces chirality in the final piperidine product through exocyclic stereochemistry control. nih.gov This method has been shown to produce enantiomerically pure piperidines in simple steps. nih.gov This approach could be adapted for the synthesis of chiral this compound by selecting the appropriate starting materials and a suitable chiral amine.

Derivatization and Functionalization Strategies

The this compound scaffold possesses two key sites for further derivatization: the hydroxyl group at the C4 position and the nitrogen atom of the piperidine ring. Functionalization at these positions can lead to a wide range of analogues with potentially diverse biological activities.

The tertiary hydroxyl group can be acylated or etherified to produce esters and ethers. For instance, 4-hydroxy-4-phenylpiperidine derivatives have been acylated to produce compounds with significant analgesic properties.

The piperidine nitrogen, being a secondary amine, is readily amenable to a variety of functionalization reactions. N-alkylation, N-acylation, and N-arylation are common transformations. For example, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with various substituents on the nitrogen atom have been synthesized and evaluated for their pharmacological activity. nih.gov Similarly, rhodium-catalyzed C-H insertions have been used for the site-selective functionalization of the piperidine ring, with the amine protecting group directing the regioselectivity. google.com

| Position | Type of Reaction | Reagents | Resulting Functional Group |

| C4-OH | Acylation | Acid chloride, acid anhydride | Ester |

| C4-OH | Etherification | Alkyl halide, base | Ether |

| N-H | N-Alkylation | Alkyl halide, base | N-Alkyl |

| N-H | N-Acylation | Acyl chloride, anhydride | N-Acyl |

| N-H | N-Arylation | Aryl halide, palladium catalyst | N-Aryl |

N-Substitution and Side Chain Introduction

The nitrogen atom of the piperidine ring is a common site for introducing a variety of substituents to modulate the molecule's properties. This is typically achieved through N-alkylation or N-acylation reactions.

A prevalent method for introducing complex side chains is the ring-opening of epoxides. For instance, reacting a 4-aryl-4-piperidinol with substituted epoxides in a solvent like ethanol (B145695) under reflux results in the addition of a hydroxypropyl ether side chain to the piperidine nitrogen. nih.gov This strategy has been used to synthesize a library of analogs, including compounds with phenoxy and chlorophenoxy moieties attached to the side chain. nih.gov

Other functional groups can be introduced to the nitrogen to explore structure-activity relationships. A series of 4-arylpiperidines and 4-aryl-4-piperidinols have been synthesized with N-substituents such as cinnamyl, phenacyl, and phenoxypropanol groups. nih.gov These modifications are crucial for investigating how different functionalities at this position influence the molecule's biological interactions. nih.gov The synthesis of N-acyl derivatives is another common strategy to produce analogs with altered electronic and steric properties. chemrevlett.com

Table 1: Examples of N-Substituents and Introduction Methods

| N-Substituent/Side Chain | Synthetic Method | Precursors | Reference |

|---|---|---|---|

-(CH₂)₂-O-Ph (Phenoxyethyl) |

Epoxide Ring Opening | 4-Aryl-4-piperidinol, Phenyl glycidyl (B131873) ether | nih.gov |

-CH₂-CH(OH)-CH₂-O-Ph-4-Cl |

Epoxide Ring Opening | 4-Aryl-4-piperidinol, 4-Chlorophenyl glycidyl ether | nih.gov |

-CH₂-CH=CH-Ph (Cinnamyl) |

N-Alkylation | 4-Arylpiperidine, Cinnamyl bromide | nih.gov |

-CH₂-C(=O)-Ph (Phenacyl) |

N-Alkylation | 4-Arylpiperidine, Phenacyl bromide | nih.gov |

-CH₂-CH(OH)-CH₂-O-Ph |

N-Alkylation | 4-Arylpiperidine, 2,3-Epoxypropoxybenzene | nih.gov |

Modification of the Phenyl Moiety

Altering the substitution pattern on the C-4 phenyl ring is a key strategy for fine-tuning the molecule's properties. These modifications are generally incorporated by selecting an appropriately substituted starting material, such as a substituted bromobenzene, which is then used to prepare a Grignard reagent for the synthesis of the piperidinol core.

For example, derivatives have been synthesized where the phenyl group is substituted with electron-withdrawing groups like chloro and trifluoromethyl moieties (e.g., 4-chloro-3-(trifluoromethyl)phenyl). nih.gov The synthesis of a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694) involved the use of a 4-fluorophenyl hydrazine (B178648), introducing a fluorine atom onto a phenyl ring within the final molecule. researchgate.net These substitutions can significantly alter the electronic properties of the aromatic ring and introduce new potential interaction points. nih.govresearchgate.net

Table 2: Phenyl Moiety Modifications

| Substitution Pattern | Method of Introduction | Key Starting Material | Reference |

|---|---|---|---|

| 4-Chloro-3-(trifluoromethyl) | Grignard reaction with a piperidone precursor | 1-Bromo-4-chloro-3-(trifluoromethyl)benzene | nih.gov |

| 4-Fluoro | Condensation reaction | 4-Fluorophenyl hydrazine | researchgate.net |

Heterocyclic Ring Annulation (e.g., Pyrazole, Piperazine)

Annulation, or the fusion of an additional ring onto the piperidine scaffold, creates complex, polycyclic structures with distinct three-dimensional shapes. This has been demonstrated through the synthesis of pyrazole derivatives fused to the 4-phenylpiperidin-4-ol core. researchgate.neticm.edu.pl

The synthesis of a 4-phenylpiperidin-4-ol substituted pyrazole derivative (CHP) begins with the condensation of a β-diketoester and 4-fluorophenyl hydrazine in ethanol and acetic acid to form a pyrazole carboxylic acid ethyl ester. icm.edu.pl This intermediate is then reacted with a Grignard reagent, which is a common method for forming carbon-carbon bonds, to yield the final fused product. icm.edu.plicm.edu.pl Such strategies that combine Grignard reactions with heterocyclic precursors are effective for creating highly functionalized molecules. icm.edu.plicm.edu.pl

While direct annulation of a piperazine (B1678402) ring onto the this compound core is not explicitly detailed in the provided sources, general methodologies for synthesizing piperazine-containing heterocyclic compounds are well-established. nih.gov For instance, the alkylation of aryl piperazines with chloro-functionalized linkers attached to another heterocycle, such as an oxadiazole, is a common approach. nih.gov Similar palladium-catalyzed annulation strategies are used to create linearly fused polycyclic piperidines from precursors like 2-tetralones, demonstrating a powerful method for building fused N-heterocycles. nih.govwhiterose.ac.uk These general principles suggest feasible pathways for the synthesis of piperazine-annulated derivatives.

Table 3: Examples of Heterocyclic Ring Annulation

| Fused Heterocycle | Synthetic Strategy | Key Reaction Steps | Reference |

|---|---|---|---|

| Pyrazole | Condensation followed by Grignard reaction | 1. Reflux of β-diketoester and substituted hydrazine. 2. Reaction of resulting pyrazole ester with a Grignard reagent. | researchgate.neticm.edu.pl |

| Fused Piperidine | Palladium-catalyzed annulation | Intramolecular allylic alkylation of 2-tetralones. | nih.govwhiterose.ac.uk |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is essential for optimizing reaction conditions and controlling product outcomes, including stereoselectivity.

Investigation of Reaction Intermediates

The synthesis of substituted piperidines often proceeds through reactive intermediates that dictate the course of the reaction.

Iminium Ions: The synthesis of the piperidone core, a common precursor to 4-piperidinols, can be achieved via the Mannich condensation. chemrevlett.com This reaction involves the formation of a β-amino carbonyl compound from an active methylene (B1212753) compound, an aldehyde, and an amine, proceeding through an iminium ion intermediate. chemrevlett.com

Metal-Alkoxides: The quintessential step in forming the tertiary alcohol of 4-phenylpiperidin-4-ol is the addition of a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) to a 4-piperidone precursor. This nucleophilic addition proceeds through a tetrahedral metal-alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol.

Palladium-Stabilized Zwitterions: In advanced annulation strategies to form fused N-heterocycles, palladium catalysis plays a key role. Certain Pd-catalyzed reactions are proposed to proceed via Pd-stabilized zwitterionic intermediates, which offer a powerful method for accessing highly functionalized products. whiterose.ac.uk

Kinetic and Thermodynamic Aspects of Chemical Transformations

The regioselectivity and stereoselectivity of synthetic transformations are governed by kinetic and thermodynamic principles. In the synthesis of complex piperidine derivatives, these factors determine the distribution of isomers.

N-Alkylation Regioselectivity: In molecules with multiple potential nucleophilic sites, such as heterocycles with more than one nitrogen atom, N-alkylation can yield a mixture of regioisomers. The product distribution is often dependent on whether the reaction is under kinetic control (favoring the fastest-formed product) or thermodynamic control (favoring the most stable product). beilstein-journals.org For instance, in the N-alkylation of some heterocyclic systems, one regioisomer may be formed preferentially under certain conditions, while an equilibration process under different conditions can lead to the more thermodynamically stable isomer. beilstein-journals.org

Steric Effects: The steric bulk of substituents on both the piperidine ring and the incoming electrophile can significantly influence reaction rates and product ratios. For example, sterically demanding groups at positions adjacent to the reacting nitrogen can hinder the approach of an alkylating agent, thereby favoring substitution at a less hindered site or influencing the conformational outcome of the product. This kinetic effect is a key consideration in designing stereoselective syntheses.

Stereochemical and Conformational Analysis of 4 Phenylpiperidin 4 Ol Systems

Conformational Preferences of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts various non-planar conformations to relieve ring strain. The stability and preference of these conformations are significantly influenced by the nature and position of substituents on the ring.

Analysis of Chair and Non-Chair Conformations (e.g., Skew-Boat)

The chair conformation is the most stable and prevalent form for the piperidine ring in most derivatives. ias.ac.in In this arrangement, the carbon atoms alternate being above and below a mean plane, minimizing both angle and torsional strain. For substituted 4-phenylpiperidin-4-ol (B156043) systems, the chair conformation allows bulky substituents to occupy equatorial positions, which is energetically favorable as it reduces steric hindrance. For instance, in the related compound 3-Ethyl-2,6-diphenylpiperidin-4-ol, X-ray crystallography confirms that the piperidine ring adopts a chair conformation where the ethyl group, the two phenyl rings, and the hydroxyl group all occupy equatorial orientations to maximize stability. researchgate.net

However, under certain substitution patterns or in the presence of specific functional groups, non-chair conformations such as the skew-boat (or twist-boat) can become significant. researchgate.netosti.gov The skew-boat is a more flexible and higher-energy conformation than the chair. The energy difference between chair and skew forms can be influenced by substituents. For some N-acylpiperidines, the twist-boat conformation can be populated to a significant extent, sometimes accounting for over 20% of the conformational mixture in the gas phase. osti.govnih.gov While the chair form is generally dominant for compounds like 3-Ethyl-4-phenylpiperidin-4-ol, the potential for equilibrium with skew-boat forms, particularly in solution, cannot be entirely discounted. ias.ac.in

| Compound System | Predominant Conformation | Notes | References |

|---|---|---|---|

| 3-Ethyl-2,6-diphenylpiperidin-4-ol | Chair | All substituents (ethyl, phenyl, hydroxyl) are in equatorial positions. | researchgate.net |

| N-nitroso-t(3)-alkyl-r(2),c(6)-bis(2′-furyl)-piperidin-4-ones | Equilibrium of Boat and alternate Chair | The N-nitroso group introduces steric strain that favors non-chair forms. | researchgate.net |

| 1-Phenylpiperidin-4-one (gas phase) | Mixture of Chair-Equatorial, Chair-Axial, and Twist (Skew-Boat) | The twist form constitutes a significant portion (23-25%) of the mixture. | osti.gov |

Influence of Substituents on Ring Dynamics and Stability

Substituents on the piperidine ring have a profound impact on its conformational equilibrium and stability. scbt.com The steric and electronic properties of the ethyl group at the C-3 position and the phenyl and hydroxyl groups at the C-4 position in this compound are critical determinants of its preferred conformation.

Steric Effects : Large substituents generally prefer the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial substituents. rsc.org In this compound, both the C-3 ethyl group and the C-4 phenyl group are bulky. Placing them in equatorial positions within a chair conformation minimizes these steric repulsions, leading to a more stable structure. researchgate.netresearchgate.net

Electronic Effects : The nitrogen atom and its lone pair of electrons also play a crucial role. The orientation of the N-H bond (or an N-substituent) can be either axial or equatorial. For piperidine itself, the equatorial N-H conformer is slightly more stable than the axial one. The presence of substituents can alter this preference. For example, N-acylation can lead to pseudoallylic strain, which favors an axial orientation for a C-2 substituent. nih.gov

Effects of Protonation on Piperidine Ring Stereochemistry

Protonation of the piperidine nitrogen atom can significantly alter the conformational preferences of the ring. When the nitrogen becomes protonated (forming a piperidinium (B107235) ion), it acquires a positive charge and its substituent (hydrogen) becomes bulkier and less flexible in its bonding.

This change can influence the chair-chair equilibrium. In aqueous solutions at physiological pH, the protonation state can affect receptor binding and molecular interactions. nih.gov For example, in comparing piperazine (B1678402) and piperidine cores, the different protonation states at physiological pH were found to be a key factor in their differing inhibitory potencies at certain receptors. nih.gov For this compound, protonation would introduce a bulky -NH2+ group. This can increase the preference for a specific chair conformation and potentially alter the orientation of other substituents to accommodate the change in the steric and electronic environment around the nitrogen atom.

Stereoisomerism and Enantiomeric Purity

The presence of multiple chiral centers in this compound gives rise to several stereoisomers. The carbon atoms at positions C-3 and C-4 are stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers).

Diastereoisomeric Relationships and Epimerization

The stereoisomers of this compound exist as pairs of diastereomers (e.g., (3R,4R) and (3R,4S)). Diastereomers have different physical and chemical properties. The relative orientation of the ethyl group at C-3 and the phenyl/hydroxyl groups at C-4 defines the diastereomeric relationship (cis or trans).

Epimerization is the process of changing the configuration at one stereocenter in a molecule with multiple stereocenters. In substituted piperidines, epimerization can occur, particularly at a carbon atom adjacent to a carbonyl group, via enolate formation under basic conditions. rsc.orgnih.gov For this compound, the hydroxyl group at C-4 makes this specific molecule stable to epimerization at that center under normal conditions. However, epimerization at C-3 could potentially be induced under specific chemical conditions, allowing for the interconversion of diastereomers. The thermodynamic stability of the resulting diastereomers often dictates the final product ratio, with the isomer that minimizes steric interactions being favored. rsc.org

Strategies for Chiral Resolution

Since this compound is a chiral compound, its synthesis typically yields a racemic mixture (an equal mixture of enantiomers). The separation of these enantiomers, a process known as chiral resolution, is essential for studying the properties of individual isomers. wikipedia.org

Several strategies can be employed for chiral resolution:

Diastereomeric Salt Formation : This is a classic and widely used method. wikipedia.org The racemic mixture, which contains a basic nitrogen atom, is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms two diastereomeric salts. Since diastereomers have different solubilities, they can often be separated by fractional crystallization. Once separated, the pure enantiomer of the piperidine derivative can be recovered by neutralizing the salt.

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in a chromatography column. The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. This method is highly effective for both analytical and preparative-scale separations.

Kinetic Resolution : This method involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. nih.govwhiterose.ac.uk This results in one enantiomer being consumed faster than the other, allowing the less reactive enantiomer to be recovered in an enantioenriched form. Enantioselective acylation is one such kinetic resolution technique that has been successfully applied to piperidine derivatives. nih.gov

| Strategy | Principle | Common Reagents/Methods | References |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (solubility). | Chiral acids (e.g., Tartaric acid, Camphorsulfonic acid). | wikipedia.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High-Performance Liquid Chromatography (HPLC) with a chiral column. | nih.gov |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Enantioselective acylation, enzymatic reactions. | nih.govwhiterose.ac.uk |

Spectroscopic and Diffraction Techniques for Stereochemical Elucidation

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, and the preferred spatial orientation, or conformation, of 4-phenylpiperidin-4-ol systems is critical for understanding their chemical properties. Advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for this purpose. These methods provide detailed insights into the molecular architecture, including the configuration of chiral centers and the conformational state of the piperidine ring.

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique used to investigate the conformational preferences of molecules in solution. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is directly influenced by the molecule's conformation and the orientation of its substituents. In the context of this compound, ¹³C NMR can be used to determine the favored conformation of the piperidine ring and the relative orientation of the substituents.

The piperidine ring in systems like this compound typically adopts a chair conformation to minimize steric strain. In this conformation, substituents at each carbon can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). The orientation of the C-3 ethyl group and the C-4 phenyl and hydroxyl groups significantly impacts the chemical shifts of the piperidine ring carbons (C-2, C-3, C-4, C-5, C-6).

Key principles in the conformational analysis of piperidine derivatives by ¹³C NMR include:

Substituent Effects: The electronegativity of substituents affects the shielding of adjacent carbons. The hydroxyl group at C-4, for instance, will deshield this carbon, causing it to resonate at a higher chemical shift (downfield).

Steric Effects (γ-gauche effect): A notable diagnostic tool is the γ-gauche effect, where a substituent in an axial position causes steric compression on the γ-carbons (carbons three bonds away), leading to an upfield shift (lower δ value) of approximately 4-6 ppm compared to when the substituent is equatorial. For this compound, an axial ethyl group at C-3 would shield C-5, causing its signal to appear at a lower chemical shift than if the ethyl group were equatorial.

Chemical Shift Anisotropy: The magnetic field generated by the phenyl ring can influence the chemical shifts of nearby carbons, depending on their spatial proximity and orientation relative to the ring.

While specific spectral data for this compound is not extensively published, analysis of closely related compounds, such as 3-Ethyl-2,6-diphenylpiperidin-4-ol, has confirmed the utility of ¹³C NMR in establishing conformation. Based on established principles, the expected chemical shifts for the piperidine ring carbons in this compound in its most likely conformation (all substituents equatorial) can be estimated.

| Carbon Atom | Typical Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| C-2 | ~50-60 | Adjacent to nitrogen and the C-3 substituted carbon. |

| C-3 | ~40-50 | Site of the ethyl substituent; influenced by γ-effect of the C-4 OH group. |

| C-4 | ~70-80 | Quaternary carbon bearing electronegative OH group and phenyl group. |

| C-5 | ~25-35 | Methylene (B1212753) carbon influenced by the orientation of the C-3 ethyl group. |

| C-6 | ~45-55 | Adjacent to nitrogen. |

X-ray Crystallography for Three-Dimensional Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. This technique provides unambiguous evidence of the molecule's conformation and the stereochemical configuration of its substituents.

While the crystal structure for this compound itself is not available in the reviewed literature, the structure of the closely related analog, 3-Ethyl-2,6-diphenylpiperidin-4-ol , provides significant insight into the expected solid-state conformation. The study of this analog revealed critical structural features that are likely to be shared.

Key findings from the crystallographic analysis of 3-Ethyl-2,6-diphenylpiperidin-4-ol include:

Piperidine Ring Conformation: The piperidine ring adopts a stable chair conformation.

Substituent Orientation: The ethyl group at the C-3 position, the hydroxyl group at the C-4 position, and the phenyl groups at the C-2 and C-6 positions all occupy equatorial orientations. This arrangement minimizes steric hindrance between the bulky substituents, resulting in the most thermodynamically stable conformation.

Hydrogen Bonding: The presence of intermolecular hydrogen bonds involving the hydroxyl (O-H) and amino (N-H) groups contributes to the stability of the crystal packing.

The detailed crystallographic data obtained for this analog provides a reliable model for the solid-state structure of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₂₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6611 (3) |

| b (Å) | 12.4948 (4) |

| c (Å) | 12.0089 (3) |

| β (°) | 115.368 (1) |

| Volume (ų) | 1554.73 (7) |

| Z (molecules/unit cell) | 4 |

Computational Chemistry and Theoretical Investigations of 3 Ethyl 4 Phenylpiperidin 4 Ol

Quantum Chemical Studies

Quantum chemical studies on molecules similar to 3-Ethyl-4-phenylpiperidin-4-ol are well-documented, often utilizing Density Functional Theory (DFT) to predict their properties. These studies form the basis of our understanding of how such compounds might behave and are typically structured as follows.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

The optimization of a molecule's geometry to find its most stable, lowest-energy conformation is a foundational step in computational chemistry. For piperidine (B6355638) derivatives, this is crucial as the ring can adopt various conformations, such as chair, boat, or twist-boat, with the chair form generally being the most stable.

Selection and Validation of Computational Basis Sets (e.g., DFT-B3LYP/6-31G(d))

The choice of a computational method and basis set is critical for the accuracy of theoretical predictions. For organic molecules containing nitrogen and oxygen, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d) basis set is a widely used and well-validated approach. icm.edu.plresearchgate.nettandfonline.comresearchgate.net This combination offers a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties. icm.edu.plresearchgate.net The '(d)' in the basis set notation indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is important for accurately describing bonding in cyclic systems.

Ground State Energy and Vibrational Frequency Calculations

Following geometry optimization, the calculation of the ground state energy and vibrational frequencies is a standard procedure. The ground state energy represents the total electronic energy of the molecule in its most stable form. Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the computational model.

Electronic Structure and Reactivity Analysis

The electronic properties of a molecule are key to understanding its reactivity and potential interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating sites susceptible to nucleophilic attack. The energy and spatial distribution of these orbitals are routinely calculated in computational studies. icm.edu.pltandfonline.comresearchgate.net

Determination of Electronic Energy Gap and Global Chemical Reactivity Descriptors (e.g., Electronegativity, Electrophilicity Index)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. icm.edu.pltandfonline.com A large gap suggests high stability and low reactivity, while a small gap implies the opposite. From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

While the methodologies described are standard for compounds of this class, the absence of specific published data for this compound means that quantitative values for its ground state energy, vibrational frequencies, HOMO-LUMO energies, and reactivity descriptors cannot be provided at this time. Future computational research may address this specific compound and elaborate on its unique theoretical characteristics.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from filled (donor) to empty (acceptor) orbitals within a molecule. uni-muenchen.detandfonline.com This analysis provides a quantitative measure of these interactions in terms of stabilization energy, E(2), which is calculated through second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a more significant interaction and greater stabilization of the system.

Key expected donor-acceptor interactions for this compound include:

n(N) → σ(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of adjacent carbon-carbon bonds in the piperidine ring.

n(O) → σ(C-C)*: Interaction of the oxygen lone pair of the hydroxyl group with the antibonding orbitals of the C3-C4 and C4-C5 bonds.

σ(C-H) → σ(C-C)*: Hyperconjugative interactions from the C-H bonds of the ethyl and phenyl groups into the antibonding orbitals of the ring structure.

π(Phenyl) → σ(C-C)*: Interactions involving the π-system of the phenyl ring with the sigma framework of the piperidine ring.

These charge transfer interactions contribute to the stabilization of the molecular structure. tandfonline.com The magnitude of these interactions, quantified by stabilization energy (E(2)), reveals the electronic landscape governing the molecule's reactivity and conformation. tandfonline.comscience.gov

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis for Piperidine-based Structures

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Significance |

| LP (1) N | σ(C-C) | ~5-15 | n → σ | Stabilizes the piperidine ring via lone pair delocalization. tandfonline.com |

| LP (1) O | σ(C-C) | ~2-8 | n → σ | Contributes to the conformational stability around the hydroxyl group. |

| σ (C-H) | σ(C-C) | ~1-5 | σ → σ | General hyperconjugative stabilization of the alkyl framework. tandfonline.com |

| π (C=C) Phenyl | σ(C4-C5) | Variable | π → σ | Influences the orientation of the phenyl ring relative to the piperidine ring. |

Note: The E(2) values are illustrative based on data from analogous structures in the literature. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. tandfonline.comresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials. tandfonline.comresearchgate.net

For this compound, the MEP map would highlight several key features:

Most Negative Region (Red) : The highest electron density is expected to be localized on the oxygen atom of the hydroxyl (-OH) group due to its high electronegativity and lone pairs of electrons. This makes it a primary site for hydrogen bonding and electrophilic interactions. tandfonline.comresearchgate.net

Moderately Negative Region (Yellow/Orange) : The nitrogen atom within the piperidine ring would also exhibit a negative potential, making it a potential site for protonation and interaction with electrophiles. researchgate.net

Positive Region (Blue) : The hydrogen atom of the hydroxyl group and the hydrogen atom on the piperidine nitrogen (if protonated) would be the most electropositive regions, acting as hydrogen bond donors. tandfonline.com

Neutral/Slightly Positive Region (Green/Light Blue) : The carbon atoms of the phenyl ring and the ethyl group create a largely non-polar surface, contributing to hydrophobic interactions. tandfonline.com

This detailed charge mapping is crucial for understanding how the molecule might orient itself when approaching a biological receptor or another reactant. researchgate.net

Table 2: Predicted MEP Regions and Reactivity for this compound

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |

| Oxygen of Hydroxyl Group | Red | Most Negative | Site for electrophilic attack; Hydrogen bond acceptor. tandfonline.comresearchgate.net |

| Nitrogen of Piperidine Ring | Yellow/Orange | Negative | Site for protonation; Hydrogen bond acceptor. |

| Hydrogen of Hydroxyl Group | Blue | Most Positive | Site for nucleophilic attack; Hydrogen bond donor. tandfonline.com |

| Phenyl Ring and Ethyl Group | Green | Near-Neutral / Slightly Positive | Sites for hydrophobic (van der Waals) interactions. |

Molecular Modeling and Dynamics Simulations

Conformational Search and Energy Minimization Techniques

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is performed to identify its most stable, low-energy conformations. The piperidine ring is known to adopt a stable chair conformation to minimize angular and torsional strain. cdnsciencepub.comresearchgate.net The substituents on the ring—the ethyl group at C3 and the phenyl and hydroxyl groups at C4—can exist in either axial or equatorial positions.

Computational methods, such as systematic conformational searches followed by energy minimization using density functional theory (DFT) or molecular mechanics force fields, are employed to determine the preferred geometry. icm.edu.plresearchgate.net For substituted piperidines, steric hindrance plays a major role in determining the most stable arrangement. cdnsciencepub.com

Chair Conformation : The piperidine ring will be in a chair form. researchgate.netresearchgate.net

Substituent Orientation : Studies on related 3-alkyl-4-phenylpiperidin-4-ols suggest that the bulky phenyl group often prefers an axial orientation to avoid steric clashes with substituents at the C3 position. researchgate.netnih.gov Consequently, the hydroxyl group at C4 would be in the equatorial position. The ethyl group at C3 would likely adopt an equatorial position to minimize its own steric interactions with the rest of the ring.

Energy minimization calculations refine these initial models to locate the global energy minimum, which represents the most populated conformation of the molecule in a given environment. icm.edu.pl

In Silico Assessment of Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein receptor or enzyme. icm.edu.plnih.govnih.gov These simulations provide insights into the binding mode, affinity, and stability of the ligand-protein complex. nih.gov

Molecular Docking : This technique places the molecule into the binding site of a receptor and scores the different poses based on their predicted binding affinity (e.g., in kcal/mol). tandfonline.comicm.edu.pl For this compound, key interactions would likely include:

Hydrogen Bonding : The hydroxyl group is a potent hydrogen bond donor and acceptor, while the piperidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a donor. tandfonline.comicm.edu.pl

Hydrophobic Interactions : The phenyl ring and the ethyl group can form favorable van der Waals and hydrophobic interactions with non-polar amino acid residues in the binding pocket. nih.gov

Ionic/Electrostatic Interactions : If the piperidine nitrogen is protonated at physiological pH, it can form a strong salt bridge with negatively charged residues like aspartate or glutamate. nih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be run to observe the dynamic behavior of the ligand-protein complex over time (nanoseconds to microseconds). nih.govnih.gov This helps to assess the stability of the predicted binding pose and reveals how the ligand and protein adapt to each other. nih.gov

Studies on structurally related piperidine derivatives show robust binding interactions with various protein targets, with binding energies indicating stable complex formation. icm.edu.plresearchgate.netd-nb.info

Table 3: Potential Molecular Interactions of this compound in a Receptor Binding Site

| Type of Interaction | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Hydroxyl (-OH) group | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Hydroxyl (-OH), Piperidine (N) | Asn, Gln, Ser, Tyr |

| Ionic Interaction (Salt Bridge) | Protonated Piperidine (N-H+) | Asp, Glu |

| Hydrophobic/van der Waals | Phenyl ring, Ethyl group | Leu, Ile, Val, Phe, Trp, Ala |

| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |

Structure Activity Relationships Sar and Molecular Mechanisms of 4 Phenylpiperidin 4 Ol Derivatives

Fundamental Principles of Structure-Activity Relationship (SAR) in Piperidinol Analogs

Structure-activity relationship (SAR) studies aim to identify the key molecular features that govern the biological effects of a series of compounds. For 4-phenylpiperidin-4-ol (B156043) derivatives, SAR exploration has shown that modifications to different parts of the molecule can significantly alter its biological profile. The 4-phenyl piperidine (B6355638) scaffold itself is recognized as a biologically useful framework for a variety of targets. researchgate.net For instance, the nature and position of substituents on the phenyl ring, as well as substitutions on the piperidine nitrogen, can modulate potency and selectivity for different biological targets. The hydroxyl group at the C4 position is also a key determinant for activity, often participating in crucial hydrogen bonding interactions within receptor binding sites.

In Silico Elucidation of Molecular Interactions with Biological Macromolecules

Computational methods, particularly molecular docking, provide powerful tools for understanding how 4-phenylpiperidin-4-ol derivatives interact with biological targets at a molecular level. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction.

Molecular docking simulations have been employed to investigate the interactions of 4-phenylpiperidin-4-ol derivatives with several key protein targets. researchgate.net

DNA Gyrase: This enzyme is a well-established target for antibacterial agents. biorxiv.orgnih.gov Docking studies of a 4-phenylpiperidin-4-ol substituted pyrazole (B372694) (CHP) have shown robust binding interactions with DNA gyrase, suggesting a potential mechanism for its antibacterial effects. researchgate.net These studies help identify crucial amino acid residues within the active site that are key for inhibitor binding. nih.govmdpi.com

Lanosterol 14 α-demethylase (CYP51): A vital enzyme in the biosynthesis of ergosterol (B1671047) in fungi, CYP51 is a primary target for antifungal drugs. nih.govneuroquantology.com In silico analysis of the CHP compound revealed strong binding interactions at specific sites within this enzyme. researchgate.net The docking simulations predict how the piperidinol derivative fits into the enzyme's active site, often involving coordination with the heme iron atom and interactions with key residues like tyrosine. nih.govresearchgate.net

KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular defense against oxidative stress. mdpi.comnih.gov Inhibition of the KEAP1-NRF2 protein-protein interaction is a promising therapeutic strategy. nih.gov Molecular docking has demonstrated that 4-phenylpiperidin-4-ol derivatives can form strong binding interactions with specific sites on the KEAP1 protein, indicating their potential to modulate this pathway and exert antioxidant effects. researchgate.net

Antibacterial Protease: Proteases are essential for bacterial growth and virulence, making them attractive targets for new antibacterial agents. nih.govmdpi.com While specific docking studies for 3-Ethyl-4-phenylpiperidin-4-ol against bacterial proteases are not detailed in the provided context, the general principle involves inhibitors binding to the enzyme's active site, blocking its catalytic activity. nih.govresearchgate.net

| Target Protein | Compound Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| DNA Gyrase | 4-phenylpiperidin-4-ol derivative | Strong (specific value not stated) | Not specified |

| Lanosterol 14 α-demethylase | 4-phenylpiperidin-4-ol derivative | Strong (specific value not stated) | Not specified |

| KEAP1 | 4-phenylpiperidin-4-ol derivative | Strong (specific value not stated) | Not specified |

The primary goal of molecular docking is to predict the conformation and binding affinity of a ligand within a target's active site. The binding affinity is often expressed as a docking score or Gibbs free energy of binding (ΔG_bind), with more negative values indicating a stronger interaction. nih.gov These predictions are based on scoring functions that calculate the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com For 4-phenylpiperidin-4-ol derivatives, these studies have unveiled robust binding interactions at specific sites within proteins like DNA Gyrase and Lanosterol 14 α-demethylase, indicating potential therapeutic relevance. researchgate.net The analysis of these binding modes provides a rational basis for the observed biological activities and guides the design of new, more potent analogs.

Theoretical Correlation of Electronic Structure with Biological Activity

The biological activity of a molecule is not only determined by its shape but also by its electronic properties. Theoretical calculations can provide insight into these properties and how they correlate with bioactivity.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.govrsc.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) has been used to describe the bioactivity arising from ICT. researchgate.net For a 4-phenylpiperidin-4-ol substituted pyrazole derivative, theoretical investigations using Density Functional Theory (DFT) were conducted to determine the HOMO-LUMO energy levels. researchgate.net The assessment of this energy gap provides insights into global chemical reactivity descriptors, revealing that a molecule possesses a highly electronegative and electrophilic index, which can be correlated with its biological function. researchgate.net Inhibiting twisted intramolecular charge transfer (TICT) has been shown to improve the quantum yields of fluorophores, highlighting the importance of controlling electronic properties. nih.gov

Several structural features of 4-phenylpiperidin-4-ol derivatives are critical for their biological activity. The correlation between the structure and function is a key aspect of medicinal chemistry. researchgate.net

Key structural determinants include:

The 4-Phenylpiperidin-4-ol Moiety: As previously mentioned, this core structure is fundamental to the antibacterial and antifungal activities observed in several derivatives. researchgate.net

Substituents on the Phenyl Ring: The electronic nature (electron-donating or electron-withdrawing) and position of substituents on the phenyl group can significantly influence binding affinity and selectivity for different receptors.

The C4-Hydroxyl Group: This group is often a critical hydrogen bond donor or acceptor, anchoring the ligand in the active site of a target protein.

The Piperidine Nitrogen: The basicity of this nitrogen and the nature of the substituent attached to it can affect the molecule's pharmacokinetic properties and its interaction with acidic residues in a binding pocket.

By systematically modifying these structural elements, researchers can optimize the biological response of 4-phenylpiperidin-4-ol analogs. researchgate.net

Mechanistic Insights into Classes of Biological Activity

The 4-phenylpiperidin-4-ol core structure serves as a foundational template from which diverse pharmacological activities can be elicited through precise chemical modifications. The orientation of the phenyl group, the nature of the substituent on the piperidine nitrogen, and substitutions on both the piperidine and phenyl rings are critical determinants of the compound's interaction with biological targets.

Mechanisms of Antimicrobial Efficacy (Antifungal, Antibacterial) through Molecular Interactions

In-silico studies on a pyrazole derivative incorporating a 4-phenylpiperidin-4-ol substituent have provided significant insights into its molecular interactions. researchgate.net These computational models suggest that the compound exhibits robust binding interactions with key microbial enzymes, indicating potential mechanisms of action:

DNA Gyrase Inhibition: By binding to DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication, these derivatives can inhibit bacterial proliferation. This is a mechanism shared by quinolone antibiotics. researchgate.net

Lanosterol 14 α-demethylase Inhibition: This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. nih.gov The fungal cell membrane relies on ergosterol for its integrity and function. nih.gov By inhibiting this enzyme, 4-phenylpiperidin-4-ol derivatives can disrupt membrane synthesis, leading to fungal cell death. This is the established mechanism for azole antifungal drugs. researchgate.netnih.gov

The structure-activity relationship is further highlighted by the addition of other chemical groups. For instance, the incorporation of a thiosemicarbazone moiety onto a piperidin-4-one structure (a closely related scaffold) has been shown to significantly enhance antifungal activity compared to the piperidin-4-one parent compound. biomedpharmajournal.org Similarly, substitutions on the phenyl ring, such as fluorine, can introduce high hydrophobicity and lipophilicity, which modulates the antimicrobial effects. researchgate.net

Molecular Basis of Antiproliferative Effects (e.g., Caspase-3 Activation Pathways)

The piperidine scaffold is a common feature in molecules designed for antiproliferative activity. researchgate.net While direct studies on this compound are limited, the mechanisms of structurally related compounds offer plausible pathways for its potential anticancer effects. One of the key mechanisms through which cytotoxic agents induce cell death is apoptosis, or programmed cell death.

A critical pathway in apoptosis involves the activation of a cascade of cysteine proteases known as caspases. Specifically, the activation of caspase-3 is a central event leading to the execution phase of apoptosis. Research on 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP which shares the 4-phenylpiperidine (B165713) core structure, has shown that it can induce apoptosis in neuronal cells. nih.gov This apoptotic process is mediated by the activation of a caspase-3-like protease. nih.gov

The proposed molecular cascade involves:

Cellular stress induced by the compound.

Release of the apoptogenic protein cytochrome c from the mitochondria into the cytoplasm. nih.gov

Activation of the caspase cascade, leading to a marked increase in the activity of proteases that cleave specific substrates, such as acetyl-DEVD-p-nitroaniline (a known caspase-3 substrate). nih.gov

Execution of apoptosis, leading to cell death.

Inhibition of caspase-3-like proteases with tetrapeptide inhibitors like acetyl-DEVD-CHO has been shown to significantly reduce the apoptotic death of neurons treated with MPP+. nih.gov This suggests that the activation of caspase-3 is a crucial step in the cell death pathway initiated by this class of compounds and represents a potential molecular basis for the antiproliferative effects of 4-phenylpiperidin-4-ol derivatives.

Ligand Binding and Modulation of Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)

4-Phenylpiperidine derivatives are well-established modulators of various G protein-coupled receptors (GPCRs) in the central nervous system, particularly dopamine and serotonin receptors. The specific interactions depend heavily on the structural modifications of the core scaffold.

Dopamine Receptor Interactions: These derivatives show significant interaction with dopamine D2 and D3 receptors. The development of ligands with selectivity for the D3 receptor over the highly homologous D2 receptor is a key area of research for treating neuropsychiatric disorders. acs.org Structure-activity relationship studies have revealed that modifications to the N-substituent of the piperidine ring and the aryl group are critical for affinity and selectivity. For example, replacing a terminal imidazo[1,2-a]pyridine (B132010) group with a 2-indolyl moiety can decrease binding potency at both D3 and D2 receptors. acs.org The presence of 2,3-dichlorophenyl substituents has been shown to improve affinity and selectivity, albeit with an increase in lipophilicity. acs.org Certain 4-phenylpiperidine derivatives act as functional D2 antagonists with "fast-off" kinetic properties, which may contribute to a "dopaminergic stabilizer" profile, differentiating them from classic antagonists and partial agonists. nih.gov

| Compound | Substituent | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| Compound 7 | 2-Methoxyphenyl | 2.8 | 156 | 56 |

| Compound 8 | 2,3-Dichlorophenyl | 0.59 | 21 | 36 |

| Compound 9 | 2-Trifluoromethylphenyl | 9.1 | 49 | 5.4 |

Serotonin Receptor Interactions: The 4-phenylpiperidine scaffold is also integral to ligands targeting serotonin (5-HT) receptors. For instance, derivatives have been developed as positive allosteric modulators (PAMs) of the 5-HT2C receptor. nih.gov PAMs represent a strategy to achieve receptor subtype selectivity, as they bind to a site distinct from the conserved orthosteric site used by the endogenous ligand, serotonin. nih.gov This modulation can potentiate the natural serotonin signal. Furthermore, the 5-HT4 receptor, which can influence the release of other neurotransmitters like acetylcholine (B1216132) and dopamine, is another target for piperidine-based ligands. mdpi.com

Interactions with Opioid and Sigma Receptors: Structural Requirements for Binding

The 4-phenylpiperidine framework is famously the basis for a major class of synthetic opioids, including fentanyl and its analogues. painphysicianjournal.compainphysicianjournal.com These compounds primarily act as agonists at the mu (μ) opioid receptor. The structural requirements for binding and activity are well-defined.

Opioid Receptor Interactions: The interaction of 4-phenylpiperidine derivatives with opioid receptors can result in either agonist or antagonist effects, largely determined by the substituents on the piperidine ring and its nitrogen atom.

N-Substituent: The nature of the group attached to the piperidine nitrogen is a primary determinant of efficacy.

Ring Substitution: The presence of methyl groups on the piperidine ring can profoundly alter the compound's properties. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are potent opioid receptor antagonists at μ, delta (δ), and kappa (κ) receptors. acs.org Removing either the 3-methyl or 4-methyl group, or both, retains the antagonist profile at μ and κ receptors, although the potency may be reduced. acs.org This indicates that while these methyl groups enhance antagonist potency, they are not strictly required for it. acs.org The antagonist activity is believed to be mediated through an equatorial orientation of the phenyl ring. nih.gov

| Compound | Structure | μ-Receptor (DAMGO) | δ-Receptor (DPDPE) | κ-Receptor (U69,593) |

|---|---|---|---|---|

| 2a | trans-3,4-dimethyl | 29.3 | 681 | 134 |

| 5a | 3-methyl | 144 | 1720 | 1420 |

| 6a | 4-methyl | 217 | Partial Agonist | 1070 |

| 7a | Unsubstituted | 370 | 1410 | 4000 |

Sigma Receptor Interactions: Sigma receptors, which are no longer classified as opioid receptors, are another significant target for 4-phenylpiperidine derivatives. painphysicianjournal.comnih.gov A general pharmacophore model for sigma-1 (σ1) receptor binding has been proposed, consisting of three key features:

An Amine Site: An essential proton acceptor site.

A Primary Hydrophobic Domain: Accommodates a phenyl group.

A Secondary Binding Site: Binds another hydrophobic (often aryl) group. nih.gov

Quantitative structure-activity relationship (QSAR) studies confirm that sigma-1 binding is strongly driven by hydrophobic interactions. nih.gov The distance between the central nitrogen atom and the center of the primary phenyl ring is a critical parameter in these models. nih.gov Potent sigma-1 ligands, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have been developed based on this pharmacophore and have been investigated for neuroprotective effects. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.